

# Spectroscopic Profile of 4-Bromo-6,7-dimethoxy-1-indanone: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-6,7-dimethoxy-1-indanone

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This technical guide provides a comprehensive overview of the available spectroscopic data for **4-Bromo-6,7-dimethoxy-1-indanone** ( $C_{11}H_{11}BrO_3$ , Molecular Weight: 271.11 g/mol). Due to the limited availability of experimental spectral data for this specific compound, this document presents predicted mass spectrometry data for **4-Bromo-6,7-dimethoxy-1-indanone** and experimental Nuclear Magnetic Resonance (NMR) data for a closely related isomer, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. This information is valuable for the identification, characterization, and quality control of this and related compounds in research and development.

## Spectroscopic Data Summary

The following tables summarize the available quantitative data for **4-Bromo-6,7-dimethoxy-1-indanone** and its isomer.

## Table 1: Predicted Mass Spectrometry Data for 4-Bromo-6,7-dimethoxy-1-indanone

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	270.99645	151.5
[M+Na] <sup>+</sup>	292.97839	165.0
[M-H] <sup>-</sup>	268.98189	159.3
[M+NH <sub>4</sub> ] <sup>+</sup>	288.02299	175.0
[M+K] <sup>+</sup>	308.95233	154.6
[M+H-H <sub>2</sub> O] <sup>+</sup>	252.98643	152.3
[M+HCOO] <sup>-</sup>	314.98737	172.8
[M+CH <sub>3</sub> COO] <sup>-</sup>	329.00302	194.7
[M+Na-2H] <sup>-</sup>	290.96384	156.5
[M] <sup>+</sup>	269.98862	173.5
[M] <sup>-</sup>	269.98972	173.5

Data sourced from PubChemLite.[\[1\]](#) The Collision Cross Section (CCS) values are predicted.

## Table 2: Experimental <sup>1</sup>H NMR Data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (Isomer)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
6.64	s	1H	Ar-H
3.97	s	3H	OCH <sub>3</sub>
3.88	s	3H	OCH <sub>3</sub>
2.87–2.84	m	2H	CH <sub>2</sub>
2.55–2.52	m	2H	CH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>.[\[2\]](#)

**Table 3: Experimental  $^{13}\text{C}$  NMR Data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (Isomer)**

Chemical Shift ( $\delta$ , ppm)	Assignment
201.62	C=O
162.29	Ar-C
158.85	Ar-C
157.96	Ar-C
120.11	Ar-C
99.75	Ar-C
96.44	Ar-C
57.66	$\text{OCH}_3$
56.55	$\text{OCH}_3$
37.01	$\text{CH}_2$
27.31	$\text{CH}_2$

Solvent: DMSO-d<sub>6</sub>.[\[2\]](#)**Table 4: General Infrared (IR) Spectroscopy Data for Aromatic Ketones**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type
~1700	C=O stretch (ketone)
3100-3000	C-H stretch (aromatic)
3000-2850	C-H stretch (aliphatic)
1600-1450	C=C stretch (aromatic)
1300-1000	C-O stretch (ether)
800-600	C-Br stretch

Note: This table represents typical absorption ranges for the functional groups present in **4-Bromo-6,7-dimethoxy-1-indanone** and is not experimental data for this specific compound.

## Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for the specific molecule are not publicly available. Therefore, generalized methodologies for each key analytical technique are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A small quantity (typically 5-25 mg) of the purified solid sample is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to an NMR tube.<sup>[3][4]</sup>
- Data Acquisition: The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, the instrument is set to the appropriate frequency (e.g., 300, 400, or 500 MHz). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For  $^{13}\text{C}$  NMR, a different frequency is used, and proton decoupling is often employed to simplify the spectrum.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced. Integration of the signals in  $^1\text{H}$  NMR provides the relative number of protons for each signal.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm

is applied to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.

- **Sample Preparation (KBr Pellet):** A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a thin, transparent pellet.
- **Data Acquisition:** The ATR crystal with the sample or the KBr pellet is placed in the sample compartment of an FT-IR spectrometer. An infrared beam is passed through the sample, and the transmitted or reflected light is measured by a detector.
- **Data Processing:** A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum to provide the final IR spectrum.

## Mass Spectrometry (MS)

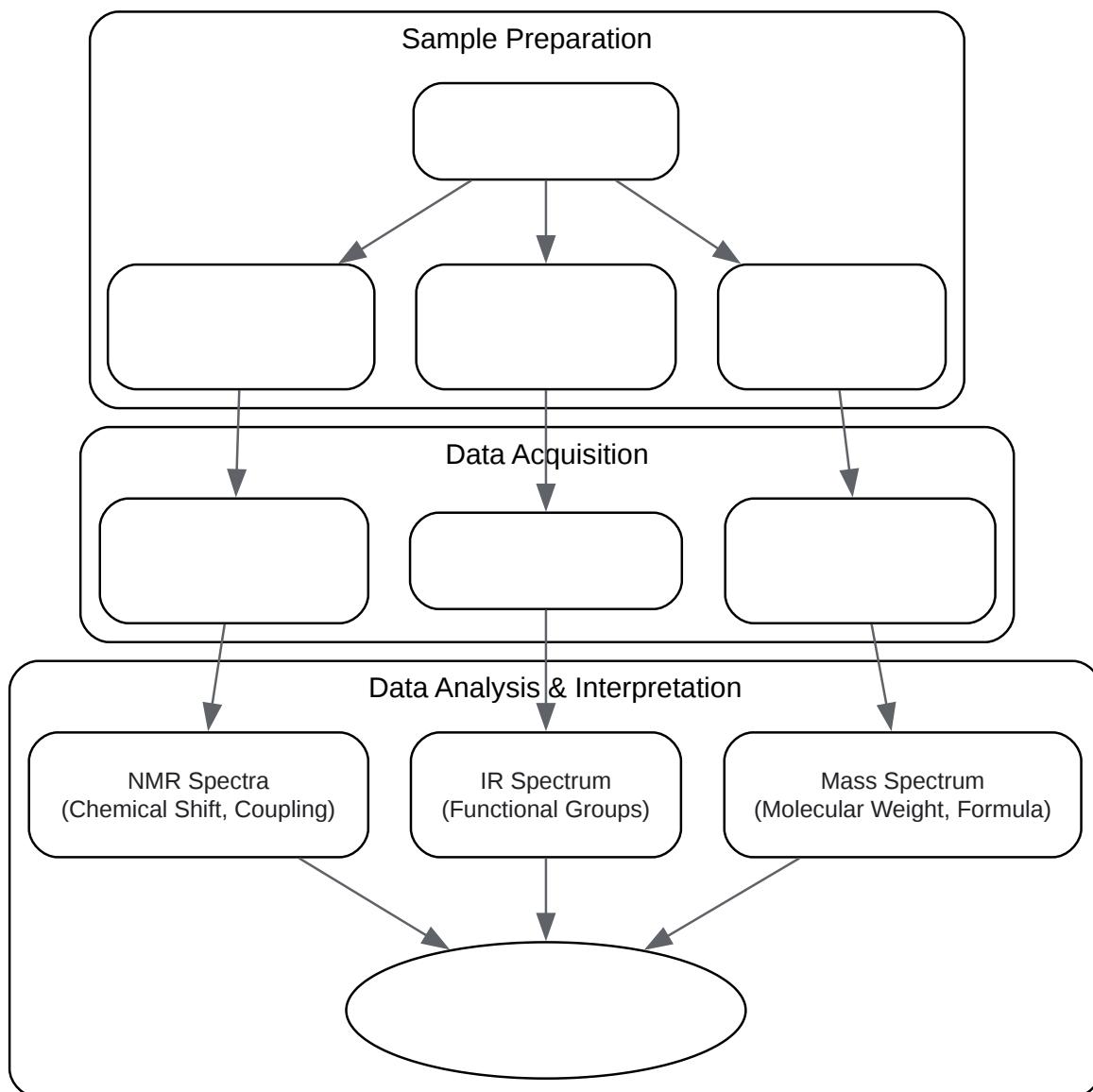
**Objective:** To determine the molecular weight and elemental composition of the molecule.

**Methodology:**

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent and injected directly into the ion source.
- **Ionization:** The sample molecules are ionized. Common ionization techniques for organic molecules include Electron Ionization (EI), which causes extensive fragmentation, and softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which often leave the molecular ion intact.[5]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An ion detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.[5]

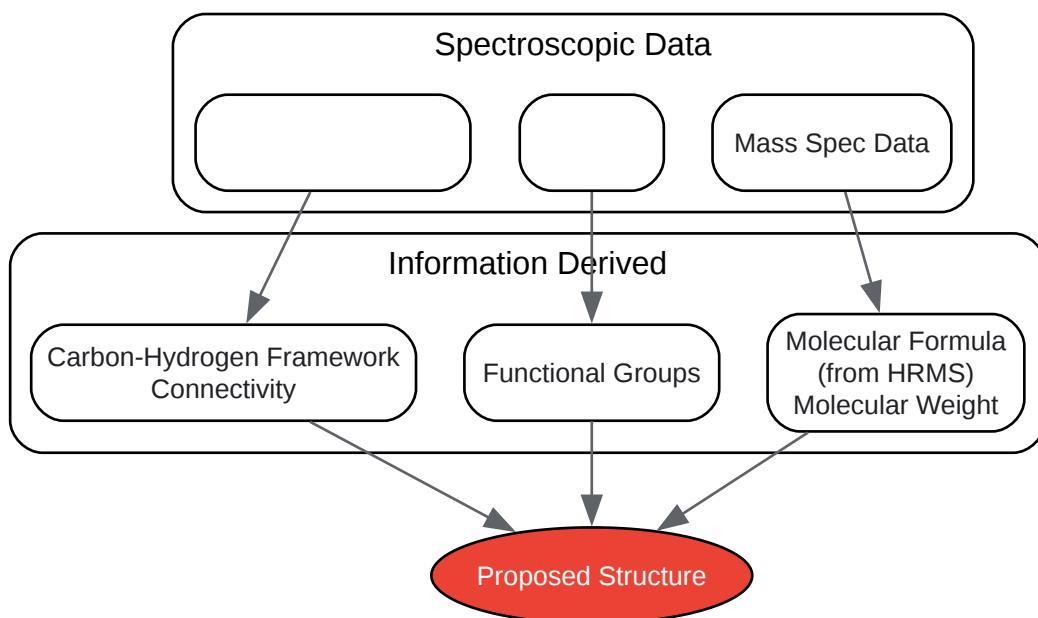
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in structure elucidation.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationship of spectroscopic data to structure elucidation.

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